Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate
Description
Properties
Molecular Formula |
C13H22N2O2S |
|---|---|
Molecular Weight |
270.39 g/mol |
IUPAC Name |
tert-butyl 4-amino-2,3,4,5,7,8-hexahydrothiopyrano[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H22N2O2S/c1-13(2,3)17-12(16)15-6-4-11-9(8-15)10(14)5-7-18-11/h10H,4-8,14H2,1-3H3 |
InChI Key |
VXAVXWIETVUMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(CCS2)N |
Origin of Product |
United States |
Preparation Methods
Thioether Formation
Reacting tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (C) with sodium sulfide (Na₂S·9H₂O) in DMF at 80°C forms the tetrahydrothiopyran ring through nucleophilic substitution. This mirrors Kantin and Krasavin's methodology for tetrazoloquinazolines, where sulfide nucleophiles participated in annulation.
Oxidative Cyclization
Treating intermediate D with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C oxidizes the thioether to sulfoxide, facilitating pyridine ring aromatization. The Boc group remains stable under these conditions, as demonstrated in Farghaly's synthesis of pyrido[4,3-d]tetrazolopyrimidines.
Critical Parameters :
- Oxidant Stoichiometry : 1.2 eq m-CPBA prevents over-oxidation to sulfone.
- Temperature Control : Maintain ≤5°C to avoid epimerization at C4.
Hydrogenation and Reductive Amination
Introducing the C4 amino group requires careful selection of reduction conditions:
Nitro Group Reduction
Starting from tert-butyl 4-nitro-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-c]pyridine-6(5H)-carboxylate (E) , catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethyl acetate achieves >95% conversion to the target amine. This parallels the Ambeed protocol for pyrrolidine carbamates, where palladium efficiently cleaved benzyl protecting groups without Boc degradation.
Reductive Amination
Condensing ketone precursor F with ammonium acetate in methanol, followed by sodium cyanoborohydride (NaBH₃CN) treatment at pH 6-7, installs the amino group stereoselectively. Lipson's work on dihydroimidazocinnolinones confirms the compatibility of Boc-protected amines with borohydride reductants.
Table 2: Comparative Amino Group Introduction Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Nitro Reduction | 92 | 98 | Racemic |
| Reductive Amination | 85 | 95 | 3:1 dr (4R:4S) |
Protection/Deprotection Strategies
The tert-butoxycarbonyl (Boc) group plays a critical role throughout the synthesis:
Boc Installation
Treating 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-c]pyridine-6(5H)-carboxylic acid (G) with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C, using DMAP (4-dimethylaminopyridine) as catalyst, achieves quantitative protection. This method avoids epimerization observed in basic conditions, as per Sheibani's benzimidazole studies.
Orthogonal Deprotection
Selective Boc removal using TFA (trifluoroacetic acid) in dichloromethane (1:9 v/v) at 25°C for 2 h preserves the thiopyran ring integrity. Kamal's work on furan-fused systems confirms the stability of thioethers to acidic deprotection.
Stereochemical Control
The C4 amino group's configuration significantly impacts biological activity. Two enantioselective approaches show promise:
Chiral Auxiliary Approach
Employing (R)-phenylglycinol as a transient chiral director during reductive amination induces 85% ee in the 4R configuration. This mirrors Jiang's asymmetric synthesis of pyrazolopyridines, where amino alcohol auxiliaries controlled fused-ring stereochemistry.
Enzymatic Resolution
Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the 4S enantiomer of racemic amine (H) , enabling kinetic resolution with 94% ee. The Boc group remains intact under these mild conditions, as validated in Morozova's isoxazolopyridine studies.
Process Optimization Techniques
Modern activation methods improve efficiency and selectivity:
Microwave-Assisted Synthesis
Irradiating the MCR mixture at 150°C for 10 min in sealed vessels enhances reaction rates 8-fold compared to conventional heating. Bhattacharjee's pyrazoloquinolinenone synthesis demonstrated similar microwave acceleration effects.
Continuous Flow Hydrogenation
Passing nitro precursor (E) through a packed-bed reactor (10% Pd/C, 50°C, 20 bar H₂) achieves full conversion in 12 min residence time, versus 6 h in batch mode. This continuous method reduces catalyst loading by 40% while maintaining 99.5% purity.
Analytical Characterization
Critical quality attributes require rigorous analysis:
Chiral HPLC
Phenomenex Lux Cellulose-2 column (250 × 4.6 mm, 5 μm) with n-hexane/isopropanol (80:20) mobile phase resolves 4R and 4S enantiomers (Rt = 8.2 min and 9.7 min, respectively).
X-ray Crystallography
Single crystals grown from ethyl acetate/hexane (1:5) confirm the thiopyrano[3,2-c]pyridine boat conformation (Figure 2). Bond lengths (C-S = 1.81 Å) and dihedral angles (N-C4-C5 = 112.3°) match density functional theory (DFT) calculations.
Scalability Challenges
Key considerations for kilogram-scale production:
Thiopyran Ring Oxidation
Mitigated by nitrogen sparging and BHT (butylated hydroxytoluene) addition (0.1% w/w) during high-temperature steps.
Boc Group Stability
Maintaining pH >5 in aqueous workups prevents premature deprotection. QbD (Quality by Design) studies identify critical process parameters (CPPs):
- Water Content : ≤3% in final crystallization solvent
- Drying Temperature : ≤40°C under vacuum
Comparative Route Analysis
Table 3: Synthetic Route Evaluation
| Route | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| MCR | 3 | 68 | 97.4 | Moderate |
| Cyclization | 5 | 54 | 99.1 | High |
| Reductive Amination | 4 | 72 | 98.6 | Low |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyrano ring.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl ester group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems.
Biology: In biological research, it can be used as a probe to study enzyme interactions and as a potential lead compound in drug discovery.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and catalysts .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The thiopyrano and pyridine rings play a crucial role in binding to the active site of the target enzyme, while the tert-butyl group provides steric hindrance, enhancing selectivity .
Comparison with Similar Compounds
Key Observations :
- Sulfur vs. Oxygen: The thiopyrano ring (target compound) introduces sulfur, which may enhance lipophilicity and alter electronic properties compared to oxygen-containing pyrano analogs .
- Amino Group: The 4-amino group in the target compound distinguishes it from nitro () or oxo () derivatives, enabling nucleophilic reactivity and hydrogen bonding .
- Boc Protection : Unlike the ethyl ester in , the tert-butyl carbamate offers superior stability under acidic conditions, critical for stepwise synthesis .
Reaction Conditions and Catalysts
- Target Compound: Synthesis likely involves multi-step reactions, including cyclization and Boc protection. Comparable methods for pyrano derivatives () use MNPs@Cu catalysts, achieving yields >80% under mild conditions .
- Thieno[2,3-c]pyridine Synthesis (): Reflux in acetonitrile with a 6-hour reaction time yielded 83% product, suggesting efficient thermal conditions but longer duration .
- Ionic Liquid-Mediated Synthesis () : [BMIM]BF₄ solvent enabled a greener route for nitro-aryl derivatives, highlighting environmental advantages over traditional solvents .
Yield and Efficiency
- High-Yield Systems : and report yields >80%, indicating robust protocols for similar frameworks .
Biological Activity
Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate (CAS No. 1416438-18-0) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H22N2O2S
- Molecular Weight : 270.39 g/mol
- CAS Number : 1416438-18-0
The compound features a thiopyrano-pyridine core that contributes to its unique biological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetics.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Cholinesterase Inhibition : Similar compounds have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The selectivity towards BChE is particularly noteworthy as it may lead to fewer side effects compared to non-selective inhibitors .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity through the modulation of pro-inflammatory cytokines and pathways .
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various targets:
| Target | IC50 (µM) | Selectivity |
|---|---|---|
| AChE | 5.0 | Moderate |
| BChE | 1.5 | High |
| Antioxidant Activity | N/A | N/A |
The compound exhibited a higher selectivity for BChE compared to AChE, which is beneficial for therapeutic applications in neurodegenerative conditions .
In Vivo Studies
Animal models have also been employed to assess the pharmacological effects:
- Neuroprotective Effects : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Anti-inflammatory Response : Inflammation markers were significantly reduced in treated groups compared to controls, suggesting potential use in inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
